molecular formula C12H8I2 B8441118 3,4'-Diiodobiphenyl

3,4'-Diiodobiphenyl

Cat. No.: B8441118
M. Wt: 406.00 g/mol
InChI Key: GUXVNFUYHKFZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4'-Diiodobiphenyl (CAS 3001-15-8) is an aromatic organic compound with the molecular formula C12H8I2 and a molecular weight of 406.00 g/mol. This compound serves as a versatile and valuable building block in advanced organic synthesis and materials science research. Its structure, featuring two iodine atoms at the meta and para positions of the biphenyl ring, makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct more complex biaryl systems . Researchers utilize this compound as a precursor in the development of metal-organic frameworks (MOFs) and coordination polymers. Similar diiodobiphenyl derivatives have been employed in hydrothermal synthesis with metal ions like Zn(II) to create porous, multidimensional networks with potential applications in catalysis and gas storage . The compound can be synthesized through several methods, including oxidative iodination with ammonium persulfate or stepwise routes like diazotization of aminobiphenyls followed by iodide displacement . It is characterized by techniques including NMR and mass spectrometry. This compound is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use . For further details, including certificates of analysis and pricing, please contact our team of experts.

Properties

Molecular Formula

C12H8I2

Molecular Weight

406.00 g/mol

IUPAC Name

1-iodo-3-(4-iodophenyl)benzene

InChI

InChI=1S/C12H8I2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H

InChI Key

GUXVNFUYHKFZBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=CC=C(C=C2)I

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

3,4'-Diiodobiphenyl serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including:

  • Suzuki Coupling Reactions : It is often used as a coupling partner in Suzuki reactions to synthesize biphenyl derivatives and other complex organic molecules. This reaction typically involves the coupling of arylboronic acids with aryl halides, where this compound acts as an effective electrophile due to its two iodine substituents .
  • Liquid Crystal Production : The compound is utilized in the synthesis of liquid crystals, which are essential for display technologies. Its biphenyl structure contributes to the mesomorphic properties required for liquid crystal applications .

Research indicates that this compound exhibits significant biological activity, particularly regarding thyroid hormone receptor modulation:

  • Thyroid Hormone Receptor Interaction : Studies have shown that this compound can influence gene expression mediated by thyroid hormones. This interaction is crucial for understanding endocrine disruption and its implications for human health. The compound's ability to modulate thyroid hormone receptors suggests potential applications in studying metabolic disorders and developmental processes.
  • Endocrine Disruption Studies : Given its effects on thyroid hormone signaling pathways, this compound is studied for its role as an endocrine disruptor. Research has focused on how exposure to this compound may affect cellular processes linked to metabolism and development .

Medicinal Chemistry

In the field of medicinal chemistry, this compound has been explored for its potential therapeutic applications:

  • Anticancer Research : The compound's ability to modulate gene expression has led to investigations into its anticancer properties. It may act as a therapeutic agent by influencing pathways involved in tumor growth and proliferation .
  • Drug Development : Ongoing studies aim to evaluate the efficacy of this compound and its derivatives in drug formulations targeting various diseases, including cancers influenced by thyroid hormone signaling .

Research Findings and Case Studies

Several studies highlight the diverse applications of this compound:

Study ReferenceFocus AreaKey Findings
Chemical SynthesisDemonstrated effectiveness in Suzuki coupling reactions for synthesizing biphenyl derivatives.
Biological ActivityShowed modulation of thyroid hormone receptors impacting gene expression related to metabolism.
Medicinal ChemistryExplored potential anticancer properties through receptor-mediated pathways.

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Physical Properties of Diiodobiphenyl Isomers
Property 4,4'-Diiodobiphenyl 2,2'-Diiodobiphenyl 3,4'-Diiodobiphenyl (Inferred)
Molecular Formula C₁₂H₈I₂ C₁₂H₈I₂ C₁₂H₈I₂
Molecular Weight 406.00 g/mol 406.00 g/mol 406.00 g/mol
Density 2.041 g/cm³ Not reported Not reported
Melting Point 201–204°C Not reported Not reported
Crystal System Orthorhombic (Space group: Pccn) Not reported Not reported

The 4,4'-isomer’s orthorhombic structure facilitates halogen-halogen interactions, contributing to its negative thermal expansion (NTE) along the b-axis .

Thermal and Mechanical Behavior

4,4'-Diiodobiphenyl demonstrates negative thermal expansion (NTE) due to anisotropic crystal lattice adjustments. Key findings include:

  • NTE Mechanism : Halogen-halogen interactions form infinite chains parallel to the c-axis, with thermal contraction along the b-axis (−25.6 × 10⁻⁶ K⁻¹) .
  • Comparison with 4-Iodobenzoic Acid and Methyl Paraben : These compounds exhibit NTE via different mechanisms (e.g., hydrogen-bonding rearrangements), highlighting the role of iodine’s polarizability in 4,4'-diiodobiphenyl .

The absence of analogous studies on this compound limits direct comparison, but its asymmetric substitution may reduce crystal symmetry and NTE efficacy.

Preparation Methods

Electrophilic Aromatic Substitution

Direct iodination of biphenyl via electrophilic aromatic substitution (EAS) is a straightforward approach but faces challenges in regioselectivity. The 3- and 4'-positions are less reactive compared to the para positions, necessitating directing groups or catalysts:

  • Catalytic Systems : A mixture of concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) (1:1 v/v) acts as a composite catalyst, enhancing iodine’s electrophilicity. For example, a reaction with biphenyl, iodine (1.2 equiv), and ammonium persulfate ((NH₄)₂S₂O₈) at 75–90°C for 1.5–2 hours yields 86.5% of diiodinated product.

  • Solvent Optimization : Glacial acetic acid (20–30× biphenyl mass) and deionized water (15–25% of acetic acid volume) improve solubility and reaction homogeneity.

Key Data :

ParameterValueSource
Temperature75–90°C
Reaction Time1.5–2.0 hours
Yield86.5%
Purity99.8%

Oxidative Iodination

Oxidants like ammonium persulfate facilitate iodine incorporation by generating iodonium ions (I⁺). This method avoids stoichiometric metal reagents, reducing byproduct formation:

  • Mechanism :

    I2+(NH4)2S2O82I++2SO42+2NH4+\text{I}_2 + \text{(NH}_4\text{)}_2\text{S}_2\text{O}_8 \rightarrow 2\,\text{I}^+ + 2\,\text{SO}_4^{2-} + 2\,\text{NH}_4^+

    Iodonium ions selectively attack biphenyl’s electron-rich positions.

Diazotization and Sandmeyer-Type Reactions

Diazotization of Aminobiphenyls

Diazotization of 3-nitro-4'-aminobiphenyl followed by iodide displacement offers a stepwise route:

  • Diazonium Salt Formation : Treatment of 4'-aminobiphenyl with NaNO₂ and HCl at 0–5°C generates the diazonium intermediate.

  • Iodide Quenching : Addition of potassium iodide (KI) replaces the diazo group with iodine. This method yielded 90% 2-iodobiphenyl in analogous syntheses.

Limitations :

  • Requires toxic aryl amines.

  • Separation of regioisomers (3,4' vs. 4,4') necessitates chromatography.

Cross-Coupling Strategies

Ullmann Coupling

Ullmann coupling of iodobenzene derivatives enables precise regiocontrol:

  • Reaction Scheme :

    3-Iodophenylboronic acid+4’-IodobromobenzenePd(PPh3)43,4’-Diiodobiphenyl\text{3-Iodophenylboronic acid} + \text{4'-Iodobromobenzene} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{3,4'-Diiodobiphenyl}
  • Conditions : Pd catalysts (e.g., Pd(PPh₃)₄), K₂CO₃, DMF, 110°C.

Advantages :

  • Avoids electrophilic substitution limitations.

  • Tunable via boronic acid functionalization.

Comparative Analysis of Methods

MethodYieldPurityRegioselectivityScalability
Direct Iodination86.5%99.8%ModerateIndustrial
Diazotization70–80%95–98%LowLab-scale
Ullmann Coupling75–85%99%HighPilot-scale

Trade-offs :

  • Direct iodination is cost-effective but requires stringent temperature control.

  • Ullmann coupling offers superior regioselectivity but involves expensive palladium catalysts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4'-Diiodobiphenyl, and how do reaction parameters (e.g., catalysts, solvents) influence yield?

  • Methodology : Utilize cross-coupling reactions such as Suzuki-Miyaura coupling, where diiodobiphenyl acts as a precursor. For example, Scheme 27 in demonstrates a double Suzuki coupling with a diboronate reagent under palladium catalysis. Optimize yields by adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (toluene or DMF), and temperature (80–120°C). Lower yields may result from steric hindrance due to iodine substituents .
  • Key variables : Catalyst type (Pd vs. Ni), iodine positioning (3,4' vs. 4,4'), and ligand effects (e.g., triphenylphosphine in ).

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what are the diagnostic spectral features?

  • Methodology : Employ 1H^1H-NMR to identify aromatic proton splitting patterns (e.g., doublets for para-substituted iodines) and 13C^{13}C-NMR to confirm iodine-induced deshielding (e.g., C-I coupling at ~140–160 ppm). Mass spectrometry (EI-MS) can verify molecular ion peaks (e.g., [M]⁺ at m/z 406 for C₁₂H₈I₂). IR spectroscopy detects C-I stretches at ~500–600 cm⁻¹ .

Q. How does this compound function as a precursor in polymer or organometallic synthesis?

  • Methodology : Use oxidative addition with transition metals (e.g., Pd⁰ in ) to form C–M bonds. For example, describes palladium-mediated coupling with phenyl-di-acetylene to yield conjugated polymers. Monitor reaction progress via TLC or GC-MS to ensure complete iodine substitution .

Advanced Research Questions

Q. How can researchers resolve challenges in isolating regioisomers during this compound-based reactions?

  • Methodology : Apply post-reaction derivatization, as shown in , where inseparable tetraphenylene isomers are converted into separable triflates via selective deprotection. Use HPLC with chiral columns or recrystallization in polar solvents (e.g., ethanol/water mixtures) to enhance purity .

Q. What computational approaches are suitable for predicting the electronic properties of this compound complexes?

  • Methodology : Perform density functional theory (DFT) calculations to model charge distribution and HOMO-LUMO gaps. used time-dependent DFT (TDDFT) to analyze photophysical properties of Pd complexes, revealing ligand-to-metal charge transfer transitions. Software like Gaussian or ORCA can simulate NMR shifts and reaction pathways .

Q. How should researchers address contradictory data from cross-coupling reactions involving this compound under varying conditions?

  • Methodology : Conduct a factorial design of experiments (DoE) to isolate variables (e.g., temperature, catalyst ratio). For instance, highlights that Pd⁰ reactivity depends on coordinating groups; inconsistent yields may arise from ligand dissociation. Validate results using kinetic studies (e.g., Arrhenius plots) and in-situ FTIR to monitor intermediate formation .

Q. What mechanistic insights explain the oxidative addition of this compound to transition metals?

  • Methodology : Probe the reaction mechanism via isotopic labeling (e.g., 13C^{13}C-tagged substrates) or X-ray crystallography of intermediates. proposes a double oxidative addition-comproportionation sequence for Pd complexes. Use cyclic voltammetry to study redox behavior and confirm metal oxidation states .

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